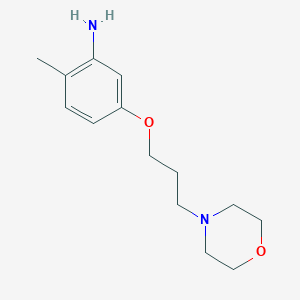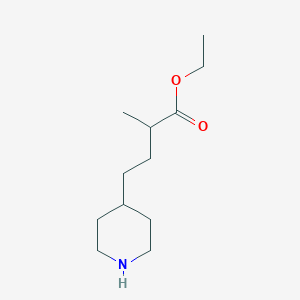![molecular formula C19H14BrClN2O2 B8563540 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8563540.png)
5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and pyridine moieties, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide typically involves multiple steps, including halogenation, etherification, and amide formation. One common synthetic route starts with the bromination of a suitable benzene derivative, followed by the introduction of the chlorophenylmethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the brominated intermediate with 3-pyridinylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium or copper may be used to facilitate specific steps in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and chlorine sites, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or chlorinated quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, derivatives of this compound may be investigated for their therapeutic potential. For example, modifications to the structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-chlorophenyl (4-ethoxyphenyl)methanone
- 5-Bromo-2-chlorophenyl (4-fluorophenyl)methanone
- 5-Bromo-2-chlorophenyl (4-ethoxyphenyl)methanone
Comparison: Compared to these similar compounds, 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide stands out due to the presence of the pyridine ring, which imparts unique electronic and steric properties. This difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C19H14BrClN2O2 |
|---|---|
Poids moléculaire |
417.7 g/mol |
Nom IUPAC |
5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H14BrClN2O2/c20-14-5-8-18(25-12-13-3-6-15(21)7-4-13)17(10-14)19(24)23-16-2-1-9-22-11-16/h1-11H,12H2,(H,23,24) |
Clé InChI |
PJXVXFMSGVGLET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-(Pyrimidin-5-yl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8563474.png)

![1H-Indole-1-acetic acid, 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8563489.png)
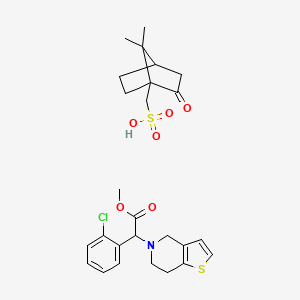
![3-(Diphenylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-1,3-oxazolidine](/img/structure/B8563502.png)
![1-Chloro-2-iodo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B8563507.png)

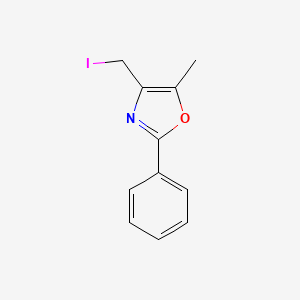
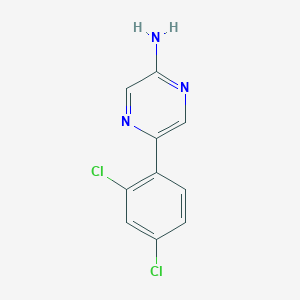

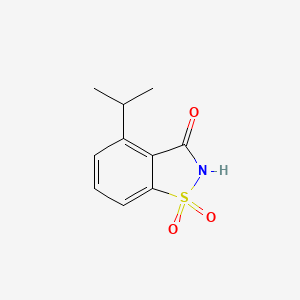
![2H-Pyran, 2-[(1-ethynylhexyl)oxy]tetrahydro-](/img/structure/B8563563.png)
